3-(3-Methylpyrazin-2-yl)-3-oxopropanal

Description

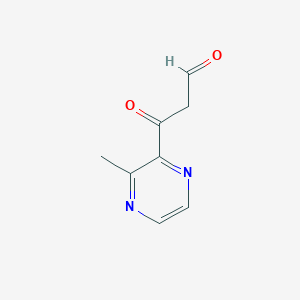

3-(3-Methylpyrazin-2-yl)-3-oxopropanal is a heterocyclic compound featuring a pyrazine ring substituted with a methyl group at the 3-position and a 3-oxopropanal side chain. Its structure combines a reactive aldehyde group with a ketone, making it distinct from ester-containing analogs.

Properties

Molecular Formula |

C8H8N2O2 |

|---|---|

Molecular Weight |

164.16 g/mol |

IUPAC Name |

3-(3-methylpyrazin-2-yl)-3-oxopropanal |

InChI |

InChI=1S/C8H8N2O2/c1-6-8(7(12)2-5-11)10-4-3-9-6/h3-5H,2H2,1H3 |

InChI Key |

SNNKFMXGSCGMAM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CN=C1C(=O)CC=O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-(3-Methylpyrazin-2-yl)-3-oxopropanal can be achieved through various synthetic routes. One common method involves the reaction of 3-methyl-2-acetylpyrazine with appropriate reagents under controlled conditions . The reaction typically requires the use of solvents such as methanol and catalysts like acetic acid to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

3-(3-Methylpyrazin-2-yl)-3-oxopropanal undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

3-(3-Methylpyrazin-2-yl)-3-oxopropanal has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions . In biology and medicine, pyrazine derivatives, including this compound, have shown potential as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, and antitumor agents . Additionally, this compound is used in the development of new pharmaceuticals and as a key intermediate in the synthesis of bioactive molecules.

Mechanism of Action

The mechanism of action of 3-(3-Methylpyrazin-2-yl)-3-oxopropanal involves its interaction with specific molecular targets and pathways. Pyrazine derivatives are known to exert their effects by binding to enzymes, receptors, and other biomolecules, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, pyrazine derivatives with antimicrobial activity may inhibit bacterial enzymes or disrupt cell membrane integrity.

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below highlights key structural and functional differences between the target compound and related derivatives:

Key Observations:

- Functional Groups: The aldehyde in this compound contrasts with ester groups in analogs like Methyl 2-methyl-3-oxo-3-(pyrazin-2-yl)propanoate. Aldehydes are more reactive, which may limit stability but enable nucleophilic reactions in synthesis .

- Substituents: Methyl and ester groups influence steric and electronic properties. For example, Ethyl 3-(2-Pyrazinyl)-3-oxopropanoate’s ethyl ester may enhance lipophilicity, favoring pharmaceutical applications .

Biological Activity

3-(3-Methylpyrazin-2-yl)-3-oxopropanal is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound features a pyrazine ring, which is known for its biological relevance. The synthesis typically involves multi-step organic reactions, where starting materials are transformed into the target compound through various chemical transformations.

Synthetic Route Overview:

- Formation of Pyrazine Derivative : The initial step involves the synthesis of a pyrazine derivative, which serves as a precursor.

- Oxidation and Aldol Condensation : Subsequent reactions may include oxidation steps and aldol condensation to introduce the aldehyde functionality.

- Final Product Isolation : The final compound is purified through recrystallization or chromatography techniques.

Biological Activities

The biological activity of this compound has been investigated in various studies, revealing its potential as an antibacterial and antitumor agent.

Antibacterial Activity

Research indicates that compounds containing pyrazine moieties exhibit significant antibacterial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Antitumor Activity

The compound has also been evaluated for its antitumor effects. In a recent study, it was found to induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.

Case Study:

A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in:

- Cell Cycle Arrest : Induction of G1 phase arrest.

- Apoptotic Markers : Increased expression of caspase-3 and PARP cleavage.

This indicates that the compound may activate apoptotic pathways, leading to reduced cell viability.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is hypothesized that the pyrazine ring enhances binding affinity to certain enzymes or receptors involved in bacterial growth and cancer cell proliferation.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell growth.

- Signal Transduction Modulation : It may alter signaling pathways associated with apoptosis and cell cycle regulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.